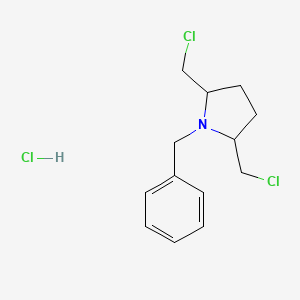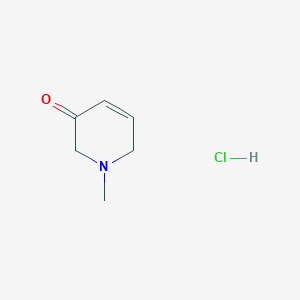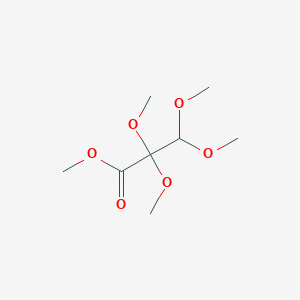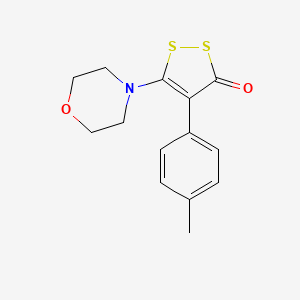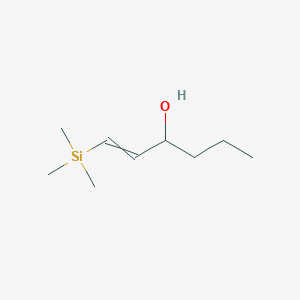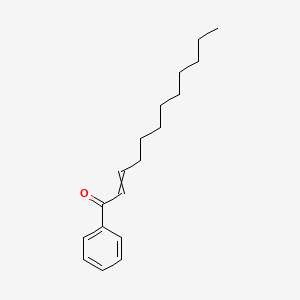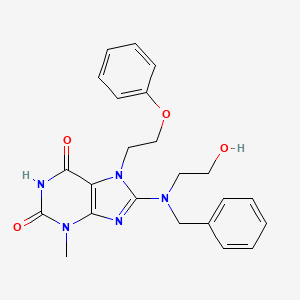![molecular formula C14H16O5 B14344857 Dimethyl 2-[(4-methoxyphenyl)methylidene]butanedioate CAS No. 100046-97-7](/img/structure/B14344857.png)
Dimethyl 2-[(4-methoxyphenyl)methylidene]butanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-[(4-methoxyphenyl)methylidene]butanedioate is an organic compound with the molecular formula C13H14O5 It is known for its unique structure, which includes a methoxyphenyl group and a butanedioate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-[(4-methoxyphenyl)methylidene]butanedioate typically involves the condensation of dimethyl malonate with 4-methoxybenzaldehyde. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product through a Knoevenagel condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Dimethyl 2-[(4-methoxyphenyl)methylidene]butanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
Dimethyl 2-[(4-methoxyphenyl)methylidene]butanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug intermediate.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of Dimethyl 2-[(4-methoxyphenyl)methylidene]butanedioate involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The pathways involved in its reactions are influenced by the presence of functional groups and the overall molecular structure .
類似化合物との比較
Similar Compounds
- Dimethyl 2-(4-methoxyphenyl)maleate
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
Dimethyl 2-[(4-methoxyphenyl)methylidene]butanedioate is unique due to its specific structural features, which confer distinct reactivity and properties. Its methoxyphenyl group and butanedioate moiety allow it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis .
特性
CAS番号 |
100046-97-7 |
|---|---|
分子式 |
C14H16O5 |
分子量 |
264.27 g/mol |
IUPAC名 |
dimethyl 2-[(4-methoxyphenyl)methylidene]butanedioate |
InChI |
InChI=1S/C14H16O5/c1-17-12-6-4-10(5-7-12)8-11(14(16)19-3)9-13(15)18-2/h4-8H,9H2,1-3H3 |
InChIキー |
UCFGXSHHEYZTGB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C=C(CC(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


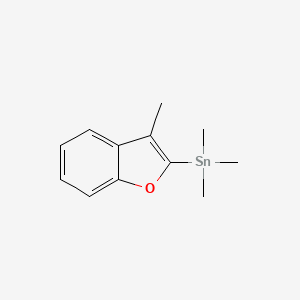

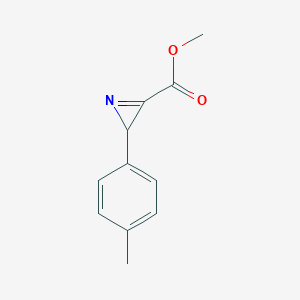
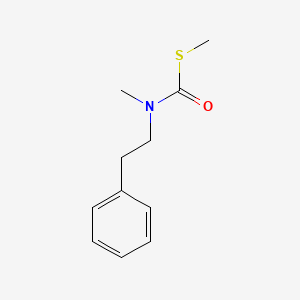
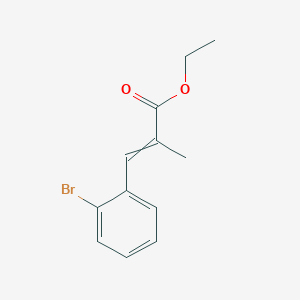
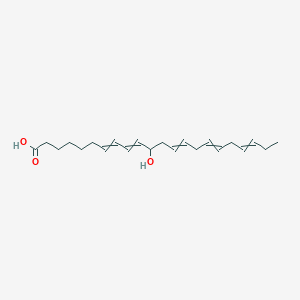
![4-Amino-11H-pyrido[2,1-B]quinazolin-11-one](/img/structure/B14344810.png)
